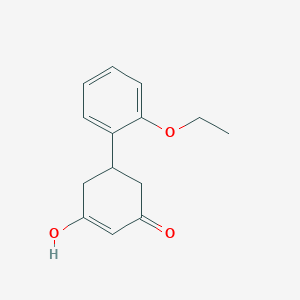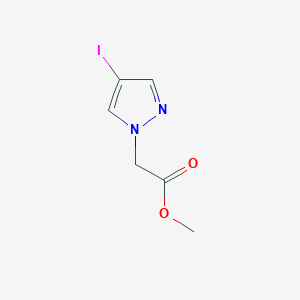
甲基(4-碘-1H-吡唑-1-基)乙酸酯
描述
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical And Chemical Properties Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .科学研究应用
1. Multicomponent Synthesis
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is used in multi-component synthesis methods. For instance, Xiao, Lei, and Hu (2011) demonstrated its use in a four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, highlighting a methodology with excellent yields and environmental benefits (Xiao, Lei, & Hu, 2011).
2. Synthesis of Biologically Active Compounds
This compound plays a critical role in synthesizing biologically active compounds. Liu et al. (2014) synthesized novel 1-aryl-3-oxypyrazoles, showcasing their potential as fungicides against Rhizoctonia solani (Liu et al., 2014). Similarly, Prezent et al. (2016) utilized it to construct pyrazolo[4,3-c]pyridines, indicating its versatility in creating diverse chemical structures (Prezent et al., 2016).
3. Pharmaceutical Applications
Its derivatives have shown promise in pharmaceutical applications. For example, Smyth et al. (2007) reported the creation of cyclic imide products from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, leading to various heterocycles with potential pharmaceutical applications (Smyth et al., 2007).
4. Structural and Spectral Investigations
In addition to synthesis, it is used in structural and spectral studies. Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, offering insights into their chemical behavior (Viveka et al., 2016).
5. Antimicrobial and Anticancer Research
Some derivatives have shown antimicrobial and anticancer potential. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and evaluated their antibacterial properties against common pathogens (Asif et al., 2021).
6. Inhibitors of Blood Platelet Aggregation
Its derivatives have been found to inhibit blood platelet aggregation. Ferroni et al. (1989) discovered that certain pyrazole derivatives, derived from methyl (4-iodo-1H-pyrazol-1-yl)acetate, can effectively inhibit platelet aggregation in vitro (Ferroni et al., 1989).
7. Corrosion Inhibition
Interestingly, this compound is also utilized in corrosion inhibition research. Missoum et al. (2013) synthesized bipyrazolic derivatives, including methyl (4-iodo-1H-pyrazol-1-yl)acetate derivatives, and found them highly effective as corrosion inhibitors for steel in acidic environments (Missoum et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-iodo-1H-pyrazol-1-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

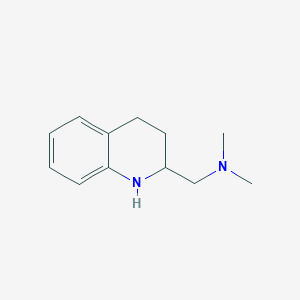
![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)
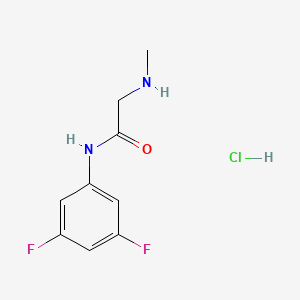
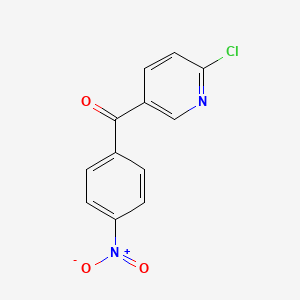
![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)
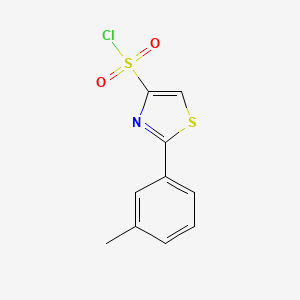
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
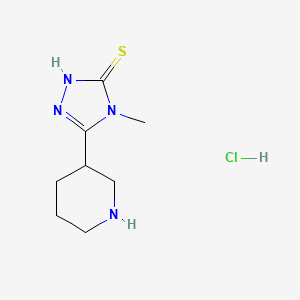
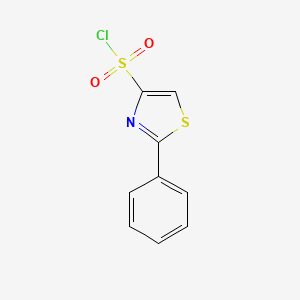
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
